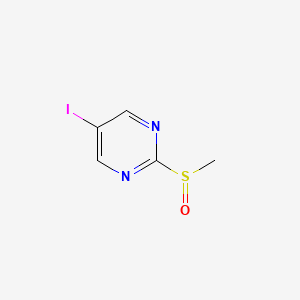
5-Iodo-2-(methylsulfinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an iodine atom at the 5-position and a methylsulfinyl group at the 2-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be achieved through several methods. One common approach involves the iodination of pyrimidine derivatives. A green and eco-friendly method for the iodination of pyrimidine bases involves the use of iodine and sodium nitrite as reagents. This method is advantageous due to its simplicity, high yield, and mild reaction conditions . Another method involves the use of solid iodine and silver nitrate as electrophilic iodinating reagents under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-(methylsulfinyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Iodination: Iodine and sodium nitrite, or solid iodine and silver nitrate, are commonly used for iodination reactions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Sulfone derivatives are formed upon oxidation of the methylsulfinyl group.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of nucleic acid analogs and their interactions with enzymes and proteins.
Industrial Applications: It is used in the production of pharmaceuticals and bioactive materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting the activity of certain enzymes or interfering with the replication of viral DNA . The iodine atom and the methylsulfinyl group play crucial roles in its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2′-Deoxyuridine: An antiviral agent used in the treatment of herpes simplex virus infections.
2-Sulfonylpyrimidines: Compounds with similar reactivity and applications in bioconjugation and medicinal chemistry.
Uniqueness
5-Iodo-2-(methylsulfinyl)pyrimidine is unique due to the presence of both an iodine atom and a methylsulfinyl group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H5IN2OS |
|---|---|
Molekulargewicht |
268.08 g/mol |
IUPAC-Name |
5-iodo-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5IN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |
InChI-Schlüssel |
CLDVFMMTAAHAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
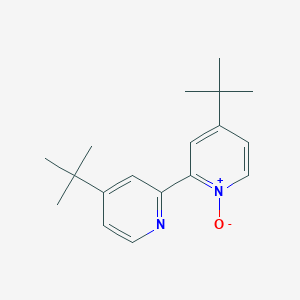
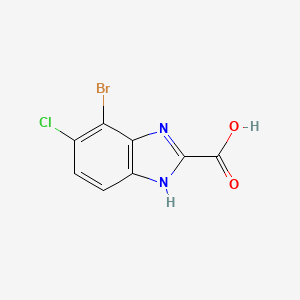
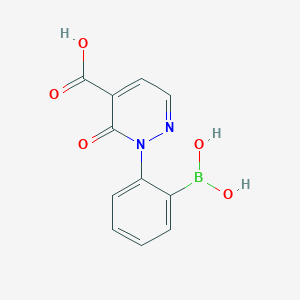
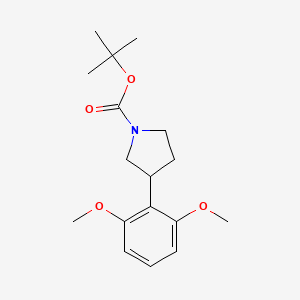
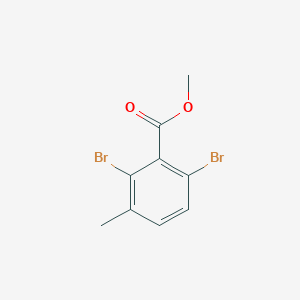
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
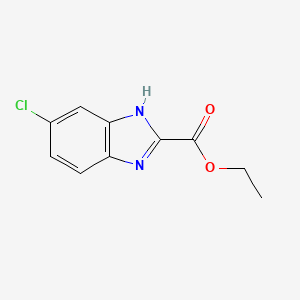




![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
